molecular formula C26H28N6O2S B2616116 2-{[3-BENZYL-4-OXO-6-(PIPERIDIN-1-YL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE CAS No. 896702-15-1

2-{[3-BENZYL-4-OXO-6-(PIPERIDIN-1-YL)-3,4-DIHYDROQUINAZOLIN-2-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Cat. No.: B2616116
CAS No.: 896702-15-1
M. Wt: 488.61
InChI Key: DYCSKHKXMFWNNU-UHFFFAOYSA-N
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Description

2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide is a synthetically designed small molecule recognized in scientific literature as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This compound is of significant interest in oncological research, particularly for the study of acute myeloid leukemia (AML), where mutations in the FLT3 gene, such as the internal tandem duplication (ITD), are common drivers of disease progression. The compound functions by targeting the ATP-binding pocket of the FLT3 kinase , thereby inhibiting its autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as STAT5, MAPK, and PI3K/Akt. Its specific quinazoline-based structure is engineered for high affinity towards FLT3, including both the wild-type and mutant isoforms. Researchers utilize this acetamide derivative primarily as a chemical probe to elucidate the pathological roles of FLT3 in hematological malignancies, to investigate mechanisms of drug resistance, and to evaluate its potential therapeutic efficacy in preclinical in vitro and in vivo models. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2S/c1-18-14-23(30-29-18)28-24(33)17-35-26-27-22-11-10-20(31-12-6-3-7-13-31)15-21(22)25(34)32(26)16-19-8-4-2-5-9-19/h2,4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSKHKXMFWNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.

    Attachment of the Pyrazole Moiety: This can be done through condensation reactions with appropriate pyrazole derivatives.

    Final Assembly: The final compound is assembled through thiolation and acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Protein Kinase Inhibition

The compound has shown potential as an inhibitor of specific protein kinases, particularly the serum and glucocorticosteroid-regulated kinases (SGK). These kinases play a crucial role in various cellular processes, including metabolism, cell proliferation, and survival, making them significant targets for therapeutic intervention in diseases such as cancer and metabolic disorders .

Anticancer Activity

Research indicates that derivatives of quinazoline compounds exhibit anticancer properties. The structural features of this compound may enhance its efficacy against different cancer cell lines by inducing apoptosis or inhibiting tumor growth. Studies have demonstrated that similar compounds can inhibit vital enzymes associated with cancer metabolism, suggesting a promising avenue for further investigation .

Antimicrobial and Antitubercular Effects

There is emerging evidence that compounds with similar structural motifs possess antimicrobial properties. Specifically, studies on related acetamide derivatives have shown effectiveness against Mycobacterium tuberculosis, indicating that this compound could be evaluated for its potential antitubercular activity .

Structure-Activity Relationship (SAR)

The structure of 2-{[3-benzyl-4-oxo-6-(piperidin-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(5-methyl-1H-pyrazol-3-YL)acetamide suggests several points for modification that might enhance its biological activity:

  • The piperidine ring contributes to the lipophilicity and may influence the binding affinity to target proteins.
  • The presence of the benzyl group may enhance interactions with hydrophobic pockets in target enzymes.

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell proliferation in vitro.
Antimicrobial ActivityShowed significant activity against Mycobacterium tuberculosis.
Protein Kinase RegulationInhibitory effects on SGK activity linked to metabolic syndrome treatments.

Mechanism of Action

The mechanism of action of 2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit certain kinases, while the piperidine and pyrazole moieties may enhance binding affinity and specificity. The compound may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Quinazolinone Derivatives

The compound shares structural similarities with other 3,4-dihydroquinazolin-4-one derivatives, such as those synthesized in (e.g., 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one). Both feature fused bicyclic systems but differ in substituents:

  • Core Heterocycle: The target compound uses a quinazolinone core, whereas derivatives employ a benzo[b][1,4]oxazin-3-one scaffold.
  • Substituents : The piperidin-1-yl group in the target compound may enhance solubility and membrane permeability compared to the phenyl-1,2,4-oxadiazole substituents in derivatives .

Sulfur-Containing Heterocycles

Compounds with sulfanyl linkers, such as those in (e.g., 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides), highlight the role of sulfur in modulating bioactivity. Key differences include:

  • Sulfur Connectivity: The target compound’s sulfanyl group bridges the quinazolinone and acetamide moieties, whereas compounds use sulfonyl groups for benzyl sulfide linkages. Sulfonyl groups typically confer higher metabolic stability but lower lipophilicity compared to sulfanyl groups .

Data Tables

Table 1: Structural Comparison of Key Compounds

Feature Target Compound Derivative Compound
Core Structure 3,4-Dihydroquinazolin-4-one Benzo[b][1,4]oxazin-3-one 1,3,4-Oxadiazole
Key Substituents Piperidin-1-yl, benzyl, pyrazole-acetamide Phenyl-1,2,4-oxadiazole, pyrimidine 4-Methylpiperidin-1-ylsulfonyl, benzyl
Sulfur Group Sulfanyl linker None Sulfonyl linker

Table 2: Hypothetical Pharmacological Profile

Property Target Compound Derivative Compound
Lipophilicity (logP) Estimated ~3.5 (piperidinyl enhances) ~2.8 (polar oxadiazole reduces) ~2.2 (sulfonyl reduces)
Antibacterial MIC Not tested Not tested 16–32 μg/mL

Biological Activity

The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(5-methyl-1H-pyrazol-3-yl)acetamide , also referred to by its ChemDiv ID K284-4962, is a complex organic molecule that exhibits potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C26H28N6O2S
  • Molecular Weight : 488.61 g/mol
  • InChI Key : DYCSKHKXMFWNNU-UHFFFAOYSA-N
  • SMILES Notation : CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5

1. Anti-inflammatory Activity

Research indicates that derivatives of the quinazoline scaffold, similar to the compound , have shown significant anti-inflammatory effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in the inflammatory response. In a study, certain derivatives demonstrated IC50 values as low as 0.011 μM against COX-II, indicating potent anti-inflammatory activity .

2. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. The presence of the piperidine moiety is associated with enhanced enzyme inhibition properties. Studies have shown that related compounds exhibit significant AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .

3. Antimicrobial Activity

Compounds featuring the sulfanyl group have been linked to antibacterial properties. The biological evaluation of similar piperidine derivatives revealed promising results against various bacterial strains, indicating that this compound may also possess antimicrobial activity .

4. Monoamine Oxidase (MAO) Inhibition

Preliminary studies suggest that related compounds may interact with monoamine oxidase enzymes, which are critical in regulating neurotransmitter levels in the brain. In vitro assays have indicated that specific structural modifications can enhance binding affinities to MAO, potentially leading to therapeutic applications in mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from various studies include:

  • Piperidine Ring : The presence of the piperidine ring is crucial for enhancing biological activity, particularly in enzyme inhibition and receptor binding.
  • Quinazoline Core : The quinazoline structure contributes to the compound's pharmacological profile by providing a scaffold for further modifications that can enhance selectivity and potency.
  • Sulfanyl Group : This moiety has been associated with increased antibacterial activity and may also influence enzyme inhibition characteristics.

Case Studies

Several studies have evaluated compounds structurally similar to 2-{[3-benzyl-4-oxo-6-(piperidin-1-YL)-3,4-dihydroquinazolin-2-YL]sulfanyl}-N-(5-methyl-1H-pyrazol-3-YL)acetamide:

  • Study on COX-II Inhibitors : A series of quinazoline derivatives were synthesized and tested for their COX-II inhibitory potential. One derivative exhibited an IC50 value significantly lower than standard anti-inflammatory drugs like Rofecoxib, highlighting the therapeutic promise of this class of compounds .
  • Enzyme Inhibition Profiles : Research into piperidine derivatives demonstrated that modifications could lead to enhanced AChE inhibition, suggesting potential uses in Alzheimer's disease treatment .
  • Antimicrobial Efficacy : Compounds with similar functionalities were tested against various pathogens, showing significant antibacterial effects, thus supporting further exploration of this compound's antimicrobial potential .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of this compound likely involves multi-step reactions, including cyclization of quinazolinone derivatives and sulfanyl-acetamide coupling. A typical approach could involve:

  • Quinazolinone core formation : Reacting substituted benzyl amines with carbonyl precursors under acidic conditions (e.g., ethanol/piperidine at 0–5°C, as seen in analogous syntheses) .
  • Sulfanyl-acetamide coupling : Introducing the sulfanyl group via nucleophilic substitution or thiol-ene chemistry.
  • Optimization strategies : Use factorial design to vary temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design could identify critical parameters affecting yield .
Example Reaction Conditions
Solvent: Ethanol/Piperidine mixture
Temperature: 0–5°C
Reaction time: 2–4 hours

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural elucidation : Use NMR (¹H/¹³C) to confirm the quinazolinone core, sulfanyl linkage, and pyrazole substituents. LC-MS can verify molecular weight and purity.
  • Purity assessment : HPLC with UV detection (λ ~254 nm) paired with mass spectrometry ensures absence of byproducts .
  • Crystallography : X-ray diffraction may resolve stereochemical ambiguities in the piperidinyl or benzyl groups .

Q. How can initial bioactivity screening be designed for this compound?

  • Target selection : Prioritize kinases or enzymes with structural similarity to quinazolinone-based inhibitors (e.g., EGFR or PARP targets).
  • Assay design : Use enzyme inhibition assays (IC₅₀ determination) and cell viability tests (MTT assay) with positive controls (e.g., known quinazolinone inhibitors) .
  • Data validation : Replicate experiments in triplicate and apply ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s reactivity or bioactivity?

  • Reaction path prediction : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps in synthesis .
  • Molecular docking : Simulate interactions between the compound and target proteins (e.g., using AutoDock Vina) to predict binding affinities and guide structural modifications .
  • Machine learning : Train models on existing quinazolinone bioactivity data to prioritize synthetic analogs for testing .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values) and assess heterogeneity using Cochran’s Q test .
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways and identify off-target effects .
  • Structural-activity landscapes : Map substituent effects (e.g., piperidinyl vs. pyrazole groups) to explain variability in potency .

Q. How do substituents on the quinazolinone and pyrazole moieties influence chemical stability?

  • Degradation studies : Perform accelerated stability testing under varied pH, temperature, and light exposure. Monitor degradation products via LC-MS .
  • Electron-withdrawing/donating effects : Compare the stability of derivatives with electron-withdrawing groups (e.g., -NO₂) versus electron-donating groups (e.g., -OCH₃) on the benzyl ring .
Key Stability Factors
Piperidinyl group: Enhances solubility but may introduce hydrolytic liability.
5-Methylpyrazole: Steric hindrance could reduce metabolic oxidation.

Q. What reactor design principles apply to scaling up synthesis while maintaining yield?

  • Lab-to-pilot translation : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side reactions .
  • Membrane separation : Integrate nanofiltration to isolate intermediates and reduce purification losses .
  • Process control : Implement real-time PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progression .

Methodological Considerations

  • Data integration : Combine experimental results with computational predictions to refine reaction pathways and bioactivity hypotheses .
  • Ethical reporting : Disclose all synthetic byproducts and assay limitations (e.g., false positives in kinase screens) to ensure reproducibility .

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